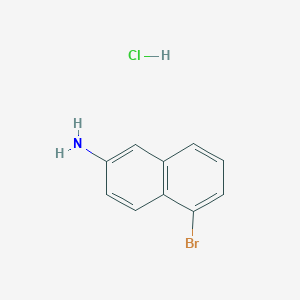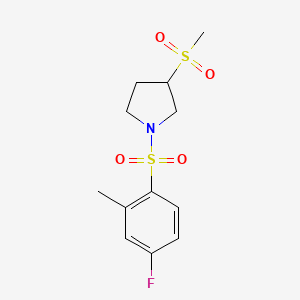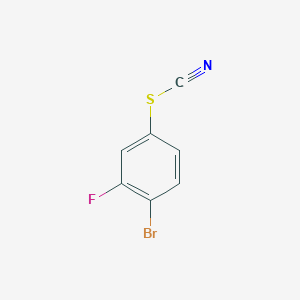
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a morpholine ring, and a sulfanyl group . The molecule has a molecular formula of C18H14Cl2N2O2S2, an average mass of 425.352 Da, and a monoisotopic mass of 423.987366 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H14Cl2N2O2S2. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom . The compound also contains a sulfanyl group attached to a chlorophenyl group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C18H14Cl2N2O2S2, an average mass of 425.352 Da, and a monoisotopic mass of 423.987366 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Synthesis and Characterization
Researchers have developed synthetic methods and characterized new compounds derived from morpholine and pyrimidine derivatives, aiming at investigating their pharmacological activities in the future. These compounds are synthesized through various chemical reactions, including acetylation, nucleophilic substitution, and chlorination, leading to the formation of heterocyclic rings. These newly synthesized molecules are characterized by spectral analyses (elemental, FT IR, 1H NMR, 13C NMR, and mass spectroscopy), which are crucial for understanding their structure and potential applications in pharmacology (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential as Imaging Agents in Parkinson’s Disease
One study focused on the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the application of morpholine and pyrimidine derivatives in neuroimaging. The compound was synthesized through a series of steps, including chlorination and nucleophilic substitution, and showed promise as a tracer for PET scans, which could significantly impact the diagnosis and understanding of Parkinson's disease (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Development of Antibacterial and Antifungal Agents
Compounds derived from morpholine and pyrimidine have been explored for their antimicrobial activities. Novel derivatives synthesized from morpholine molecules showed significant antimicrobial activity against selected bacterial and fungal strains. These studies suggest the potential of these compounds to serve as the basis for developing new antibacterial and antifungal agents, which is crucial in the fight against drug-resistant microbial strains (J.J. Majithiya, B. Bheshdadia, 2022).
Corrosion Inhibition
Pyrimidine derivatives have also been studied for their role in corrosion inhibition. These compounds effectively prevent mild steel corrosion in acidic environments by adsorbing onto the metal surface, demonstrating the versatility of pyrimidine-based compounds beyond pharmacological applications (N. Soltani, M. Behpour, Emeka Emanuel Oguzie, M. Mahluji, M. Ghasemzadeh, 2015).
特性
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-17-6-8-19(9-7-17)27-15-18-14-20(25-10-12-26-13-11-25)24-21(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXOPCDHROAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2878139.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2878145.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)
![8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2878148.png)
![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)


![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2878161.png)

